フルベン

概要

説明

Fulvine is a class of organic compounds known for their unique electronic properties and reactivity. These compounds are characterized by a cross-conjugated cyclic structure, which includes an exocyclic double bond. Fulvine was first discovered by Thiele in 1900, with the preparation of pentafulvenes by condensation of aldehydes and ketones with cyclopentadiene . Fulvines are named based on the number of ring atoms, such as pentafulvene and heptafulvene .

科学的研究の応用

Pharmaceutical Research

Toxicological Studies

Fulvine is primarily utilized in toxicological studies to induce specific health conditions in animal models, particularly hypertensive pulmonary vascular disease (HPVD). Researchers administer fulvine to create models that mimic the disease's progression, allowing for the testing of potential therapeutic interventions. This application is vital for understanding the mechanisms underlying HPVD and developing effective treatments .

Biological Activity

The compound exhibits various biological activities that are being explored for potential therapeutic uses. For instance, studies have indicated that fulvine can influence immune responses, making it a candidate for further investigation in chronic inflammatory diseases . However, its toxicity limits its direct application in human medicine.

Agricultural Applications

Soil Health and Crop Yield

Fulvic acid, a component related to fulvine, has been extensively studied for its beneficial effects on soil health and crop productivity. Research indicates that fulvic acids can enhance nutrient uptake, improve soil structure, and increase crop yields. For example, studies have shown that applying fulvic acids derived from organic sources can significantly boost the growth and quality of crops like tomatoes and cotton .

Mechanisms of Action

The mechanisms by which fulvic acids improve plant growth include:

- Enhanced Membrane Permeability: This facilitates better nutrient absorption.

- Increased Photosynthetic Activity: Fulvic acids can elevate chlorophyll concentrations.

- Stress Resistance: They improve plants' resilience against environmental stressors such as salinity and heavy metal toxicity .

Case Study 1: Fulvic Acid in Tomato Cultivation

A study conducted by the State Key Laboratory of Soil and Sustainable Agriculture demonstrated that applying straw-derived fulvic acid increased tomato yield by enhancing root growth and nutrient uptake. The results indicated a significant improvement in both the size and number of tomatoes produced, showcasing fulvic acid's role in sustainable agriculture practices .

Case Study 2: Immune Modulation

Research highlighted the dual role of fulvic acid in modulating immune responses. In a clinical setting, it was found to reduce pro-inflammatory markers while simultaneously activating immune cells to combat infections. This bimodal effect suggests that fulvic acid could be beneficial in managing chronic inflammatory conditions .

作用機序

Target of Action

Fulvine, a pyrrolizidine alkaloid, primarily targets the liver and the pulmonary system . It is known to cause veno-occlusive disease of the liver and pulmonary hypertension .

Mode of Action

Fulvine interacts with its targets through a series of biochemical reactions. It reacts with both nucleophiles and electrophiles, and is prone to acid- and cation-catalyzed polymerizations . It also participates in cycloaddition reactions . These interactions lead to changes in the targeted organs, particularly the liver and the pulmonary system .

Biochemical Pathways

It is known that fulvine’s interaction with its targets leads to a series of reactions that result in vasoconstriction and medial hypertrophy of pulmonary arteries . This can lead to pulmonary hypertension .

Pharmacokinetics

It is known that fulvine can be administered via intraperitoneal injection or orally . The bioavailability and pharmacokinetic properties of Fulvine would be influenced by these routes of administration.

Result of Action

The action of Fulvine results in significant molecular and cellular effects. In the liver, it can cause acute haemorrhagic centrilobular necrosis . In the pulmonary system, it leads to hypertensive changes in the pulmonary arterioles, some of which may contain thrombi . It also causes right ventricular hypertrophy and medial thickening of the pulmonary trunk and muscular pulmonary arteries .

Action Environment

The action, efficacy, and stability of Fulvine can be influenced by various environmental factors. For instance, the ingestion of Fulvine as a decoction of the plant Crotalaria fulva in bush tea is a common cause of veno-occlusive disease of the liver in the West Indies . This suggests that the method of preparation and consumption can impact the action of Fulvine.

生化学分析

Biochemical Properties

Fulvine plays a significant role in biochemical reactions due to its ability to form dipolar structures at relatively low temperatures. This property allows fulvine to participate in cycloaddition reactions, often with high selectivity . Fulvine interacts with enzymes, proteins, and other biomolecules, forming complex polycyclic carbon scaffolds. These interactions are crucial for the synthesis of natural products and materials chemistry applications .

Cellular Effects

Fulvine influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Fulvine’s ability to participate in cycloaddition reactions allows it to modify cellular components, leading to changes in cell function . These effects are essential for understanding fulvine’s potential therapeutic applications and its impact on cellular health.

Molecular Mechanism

At the molecular level, fulvine exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . Fulvine’s unique reactivity, resulting from its exocyclic double bond, allows it to participate in various chemical reactions, influencing the activity of biomolecules and altering cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of fulvine change over time. Studies have shown that fulvine is relatively stable, but it can degrade under certain conditions .

Dosage Effects in Animal Models

The effects of fulvine vary with different dosages in animal models. At lower doses, fulvine has been shown to have beneficial effects on cellular function and metabolism . At higher doses, toxic or adverse effects may occur, emphasizing the need for careful dosage optimization in therapeutic applications .

Metabolic Pathways

Fulvine is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . These interactions are crucial for understanding fulvine’s role in cellular metabolism and its potential impact on overall cellular health .

Transport and Distribution

Within cells and tissues, fulvine is transported and distributed through interactions with transporters and binding proteins . These interactions affect fulvine’s localization and accumulation, influencing its activity and function within different cellular compartments .

Subcellular Localization

Fulvine’s subcellular localization is directed by targeting signals and post-translational modifications . These mechanisms ensure that fulvine reaches specific compartments or organelles, where it can exert its effects on cellular processes and functions .

準備方法

Fulvines are typically synthesized through the condensation of cyclopentadiene with aldehydes or ketones. The general reaction is as follows: [ \text{C}_5\text{H}_6 + \text{R}_2\text{C=O} \rightarrow \text{C}_4\text{H}_4\text{C=CR}_2 + \text{H}_2\text{O} ] This reaction was discovered by Thiele and has been refined over the years to include buffer systems for modern synthesis . Industrial production methods often involve catalytic processes to enhance yield and selectivity .

化学反応の分析

Fulvines undergo a variety of chemical reactions, including:

Cycloaddition Reactions: Fulvines participate in cycloaddition reactions, forming complex polycyclic carbon scaffolds.

Nucleophilic and Electrophilic Additions: Due to the destabilized exocyclic double bond, fulvines readily add nucleophiles and electrophiles.

Oxidation and Reduction: Fulvines can undergo oxidation and reduction reactions, although these are less common compared to cycloaddition and addition reactions.

Common reagents used in these reactions include various nucleophiles, electrophiles, and catalysts to facilitate the reactions. Major products formed from these reactions include polycyclic compounds and complex ligands for coordination chemistry .

類似化合物との比較

Fulvines are compared with other similar compounds such as:

Pentafulvene: Known for its aromatic properties and stability.

Heptafulvene: Exhibits unique reactivity due to its larger ring size and electronic properties.

Triafulvene: Less common but studied for its anti-aromatic transition states.

Fulvines are unique due to their ability to participate in a wide range of reactions and form complex structures, making them valuable in various fields of research .

生物活性

Fulvine, a compound closely related to fulvic acid, has garnered interest in various fields due to its diverse biological activities. This article explores the biological effects of fulvine, including its potential therapeutic applications, mechanisms of action, and safety profile based on recent research findings.

Overview of Fulvine

Fulvine is a low-molecular-weight organic acid derived from the decomposition of organic matter. It is part of the humic substances group, which also includes humic acid and fulvic acid. Fulvine is recognized for its ability to enhance nutrient absorption and promote plant growth, making it valuable in agriculture and environmental science.

1. Anti-inflammatory Properties

Fulvine exhibits notable anti-inflammatory effects. Research indicates that it can inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. A study demonstrated that fulvine reduced homocysteine-induced inflammation in human monocytes by targeting COX-2 expression .

2. Antimicrobial Effects

The antimicrobial activity of fulvine has been documented in several studies. It shows effectiveness against various pathogens, contributing to its potential use as a natural preservative in food and cosmetic products. The compound's ability to disrupt microbial cell membranes is a proposed mechanism for its antimicrobial properties .

3. Neuroprotective Effects

Fulvine has shown promise in neuroprotection, particularly concerning neurodegenerative diseases like Alzheimer's. It has been reported to inhibit the aggregation of Tau fibrils, which are implicated in Alzheimer's pathology . This suggests that fulvine might play a role in preventing or mitigating neurodegenerative processes.

Toxicological Assessments

A comprehensive toxicological assessment of fulvic acid (and by extension, fulvine) was conducted using Sprague-Dawley rats and ICR mice. The study evaluated various toxicity endpoints, including genotoxicity and repeated-dose oral toxicity. Key findings include:

- No Observed Adverse Effect Level (NOAEL) : The NOAEL for oral administration was determined to be 5,000 mg/kg body weight/day, indicating a high safety margin for consumption .

- Clinical Observations : During the study, no significant changes were observed in body weight, food consumption, or clinical signs across treatment groups compared to controls (Table 1) .

Effect on Pulmonary Arteries

A specific case study examined the effects of fulvine on pulmonary arteries and veins in rats. It was found that fulvine caused thickening of vessel walls due to muscle fiber proliferation, indicating potential implications for cardiovascular health . This highlights the need for further investigation into its vascular effects.

Comparative Biological Activity Table

特性

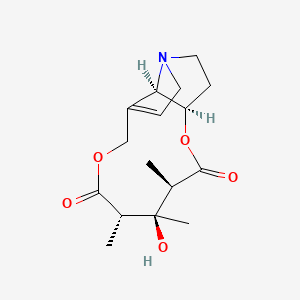

CAS番号 |

6029-87-4 |

|---|---|

分子式 |

C16H23NO5 |

分子量 |

309.36 g/mol |

IUPAC名 |

(1R,4R,5R,6S,16R)-5-hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione |

InChI |

InChI=1S/C16H23NO5/c1-9-14(18)21-8-11-4-6-17-7-5-12(13(11)17)22-15(19)10(2)16(9,3)20/h4,9-10,12-13,20H,5-8H2,1-3H3/t9-,10+,12-,13-,16-/m1/s1 |

InChIキー |

PSUFRPOAICRSTC-RCJVZNENSA-N |

SMILES |

CC1C(=O)OCC2=CCN3C2C(CC3)OC(=O)C(C1(C)O)C |

異性体SMILES |

C[C@@H]1C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC(=O)[C@@H]([C@]1(C)O)C |

正規SMILES |

CC1C(=O)OCC2=CCN3C2C(CC3)OC(=O)C(C1(C)O)C |

ピクトグラム |

Acute Toxic; Health Hazard |

同義語 |

fulvine fulvine, (12xi,13xi)-isomer fulvine, (14alpha)-isome |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。